molecular formula C11H14O2 B8371933 Methyl 2-ethyl-4-methylbenzoate

Methyl 2-ethyl-4-methylbenzoate

Cat. No.: B8371933
M. Wt: 178.23 g/mol
InChI Key: LBEOUEQPXMEXFO-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-4-methylbenzoate is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

methyl 2-ethyl-4-methylbenzoate

InChI

InChI=1S/C11H14O2/c1-4-9-7-8(2)5-6-10(9)11(12)13-3/h5-7H,4H2,1-3H3

InChI Key

LBEOUEQPXMEXFO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Charged compound methyl 2-ethenyl-4-methylbenzoate (773 mg, 4.42 mmol), Pd/C (100 mg) and methanol (14 mL) to a flask, the mixture was then purged with H2, and stirred at room temperature overnight. It was then filtered, filtrated concentrated to give the title compound (646 mg, 83%). 1H NMR (300 MHz, CDCl3): δ 1.22 (3H, t, J=7.5 Hz), 2.36 (3H, s), 2.95 (2H, q, J=7.5 Hz), 3.87 (3H, s), 7.04 (1H, d, J=8.1 Hz), 7.07 (1H, s), 7.78 (1H, d, J=8.1 Hz).
Quantity
773 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Yield
83%

Synthesis routes and methods II

Procedure details

To a stirred mixture of ZnBr2 (13 g, 57.72 mmol, 2.00 equiv) in THF (230 mL) under nitrogen at 0° C. was added dropwise EtMgBr (19.5 mL, 3 M in THF). After 30 minutes at 0° C., the temperature was lowered to −78° C. and Pd(dppf)Cl2 (2 g, 2.73 mmol, 0.09 equiv) was added followed by dropwise addition of a solution of methyl 2-bromo-4-methylbenzoate (6.6 g, 28.81 mmol, 1.00 equiv) in tetrahydrofuran (200 mL). The resulting mixture was allowed to slowly reach ambient temperature and stirred under nitrogen overnight. The reaction mixture was quenched by the careful addition of 20 mL NH4Cl (aq., sat.) and extracted with 3×100 mL of ethyl acetate. The combined organic layers were washed with 1×200 mL of brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified using silica gel column chromatography with ethyl acetate/petroleum ether (1:30) as eluent to yield 3.7 g (72%) of the title compound as a colorless oil.
Quantity
19.5 mL
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
230 mL
Type
solvent
Reaction Step Three
Name
Quantity
13 g
Type
catalyst
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four
Yield
72%

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